methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate

IMPDH Inhibition Antiviral Immunosuppression

Researchers developing kinase or antimicrobial agents face null activity risks from generic imidazopyridines lacking precise substitution. This functionalized building block solves that problem with: - 5-Chloro group enabling lipophilic target engagement (validated in ALK inhibitor design) - 2-Methyl carboxylate ester for hydrolysis/amidation diversification - PASS-predicted antimycobacterial activity (Pa=0.577) for TB follow-up Immediate procurement bypasses hit-finding; proceed directly to SAR optimization.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1044772-73-7
Cat. No. B3045295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
CAS1044772-73-7
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(N1)C=CC(=N2)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
InChIKeyCPJWKRTZRJFGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate: Core Properties


Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 1044772-73-7) is a functionalized heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, a scaffold of high interest in medicinal chemistry due to its structural mimicry of purines [1]. The molecule features a chlorine atom at the 5-position and a methyl carboxylate ester at the 2-position on the fused ring system, providing two distinct points for chemical diversification . This substitution pattern is critical as it defines the compound's reactivity profile and its utility as an intermediate for generating focused libraries of kinase inhibitors and antimicrobial agents [2].

Purine-mimetic imidazo[4,5-b]pyridine scaffold for kinase-targeted library design
Dual synthetic handles: 5-chloro (cross-coupling) and 2-methyl ester (hydrolysis/amidation)
Reported enzyme inhibition context supports IMPDH and kinase inhibitor research workflows

Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate: Technical Justification


Generic substitution of imidazo[4,5-b]pyridine derivatives is scientifically unsound due to the profound impact of substitution patterns on biological activity. Unsubstituted imidazo[4,5-b]pyridine serves only as an inert scaffold, while modifications at the 5- and 2-positions are essential for target engagement and potency . For instance, the 5-chloro substituent on this specific compound is not merely a placeholder but a key element for favorable lipophilic interactions within enzyme active sites, a feature validated in the rational design of potent anaplastic lymphoma kinase (ALK) inhibitors [1]. Furthermore, the 2-carboxylate ester offers a synthetic handle for subsequent hydrolysis or amidation, enabling precise tuning of physicochemical properties and target binding . Therefore, selecting a 'similar-looking' imidazopyridine without the exact 5-chloro and 2-carboxylate functionalization will almost certainly result in a loss of pre-validated synthetic utility and a high probability of null activity in target biological assays.

Scaffold mismatch

Unsubstituted or differently substituted imidazo[4,5-b]pyridines lack the dual functionalization required for reported kinase inhibitor design routes and may not retain target engagement profiles.

Chlorine absence

Removing the 5-chloro substituent may eliminate favorable lipophilic interactions within enzyme active sites observed in ALK inhibitor series, altering assay response.

Ester replacement

Replacing the 2-carboxylate ester with a free acid or other group can limit synthetic diversification and change physicochemical properties relevant to cell permeability.

Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate: Quantified Evidence


IMPDH Inhibition Benchmark

Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate demonstrates measurable inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH), a key target for antiviral and immunosuppressive therapy. The compound showed an inhibition constant (Ki) of 240 nM against IMPDH, with the mechanism of inhibition described as non-competitive [1]. This is a quantifiable, on-target effect that provides a clear differentiation from the unsubstituted imidazo[4,5-b]pyridine scaffold, which would be expected to have no activity against IMPDH due to the lack of key binding interactions (class-level inference).

IMPDH inhibition
Reported
Ki = 240 nM (non-competitive)
Supports IMPDH-targeted assay design
BindingDB biochemical assay; class-level differentiation from unsubstituted scaffold
IMPDH Inhibition Antiviral Immunosuppression Biochemical Assay

In Silico Antimycobacterial Activity Prediction

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates a high probability of antimycobacterial activity for this compound, with a Pa (probability 'to be active') score of 0.577 and a Pi (probability 'to be inactive') score of 0.006 [1]. This strong predicted activity profile is a direct consequence of the specific 5-chloro and 2-carboxylate substitutions on the imidazo[4,5-b]pyridine core, distinguishing it from the general class of imidazopyridines, many of which would be predicted to be inactive (Pa < 0.5).

Antimycobacterial prediction
In silico predicted
Pa = 0.577, Pi = 0.006
Supports antimycobacterial screening prioritization
PASS algorithm prediction; requires in vitro validation
Antimycobacterial Tuberculosis In Silico Prediction PASS

ALK Inhibitor Scaffold Validation

The 5-chloro-imidazo[4,5-b]pyridine substructure is a critical pharmacophore element in the rational design of potent anaplastic lymphoma kinase (ALK) inhibitors. In a study by Learn et al., a 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold was rationally designed from a 5-chloro-2,4-diaminopyrimidine pharmacophore and yielded potent ALK inhibitors [1]. Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate serves as a direct precursor to this validated kinase inhibitor scaffold, providing a synthesis advantage over other imidazopyridine regioisomers that lack the correct substitution pattern for generating this active series.

ALK scaffold entry
Literature context
Direct precursor to 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine series
Supports kinase inhibitor library synthesis
MedChemComm 2012; alternative regioisomers do not yield the same active scaffold
Kinase Inhibitor Anaplastic Lymphoma Kinase ALK Cancer Medicinal Chemistry

LogP and PSA Profile

The compound's calculated partition coefficient (LogP) is 1.39790 and its polar surface area (PSA) is 67.87 Ų [1]. This LogP value indicates moderate lipophilicity, a favorable property for oral absorption and cell permeability, which compares favorably to more polar imidazo[4,5-b]pyridine analogs (e.g., carboxylic acids) that would have significantly lower LogP values and thus lower passive membrane permeability. The PSA value falls within the commonly accepted range for orally bioavailable drugs (<140 Ų).

Drug-likeness profile
Calculated property
LogP = 1.40, PSA = 67.87 Ų
Supports permeability assessment for cell-based studies
Moderate lipophilicity; favorable relative to more polar analogs
Physicochemical Properties Lipophilicity LogP PSA Drug Design

Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate: Defined Use Cases


IMPDH-Focused Antiviral Drug Discovery

Researchers exploring novel inhibitors of inosine monophosphate dehydrogenase (IMPDH) for antiviral (e.g., against hepatitis C, respiratory syncytial virus) or immunosuppressive applications should prioritize this compound. Its documented Ki of 240 nM [1] provides a validated, low-micromolar starting point for structure-activity relationship (SAR) studies. This allows the research team to bypass initial hit-finding campaigns and immediately begin optimizing potency and selectivity.

Kinase Inhibitor Library Building Block

Medicinal chemistry groups focused on synthesizing targeted libraries of kinase inhibitors, particularly those targeting anaplastic lymphoma kinase (ALK) [1], will find this compound an essential building block. The 5-chloro and 2-carboxylate ester functionalities serve as ideal vectors for diversification. The chlorine can be used for further palladium-catalyzed cross-coupling reactions, while the ester can be hydrolyzed to a carboxylic acid for amide bond formation, enabling the rapid generation of analogs for SAR exploration.

Tuberculosis Hit-to-Lead Optimization

Teams engaged in antitubercular drug discovery can use this compound to follow up on its strong PASS-predicted antimycobacterial activity (Pa = 0.577) [1]. Procuring this specific compound allows for immediate in vitro validation against Mycobacterium tuberculosis strains (including drug-resistant clinical isolates), providing a clear path from an in silico hit to a confirmed lead series for further development.

Application
Selection Property
Validation Focus
IMPDH-targeted antiviral research
Reported IMPDH inhibition context
Biochemical assay and SAR optimization
Kinase inhibitor library synthesis
Dual functionalization handles (Cl, COOCH₃)
Cross-coupling and amidation diversification
Antitubercular screening studies
Predicted antimycobacterial activity
In vitro M. tuberculosis strain panel testing
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